5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H7ClN2O2S |
|---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-4-8-9-3-1-2-5(6)9/h4H,1-3H2 |
InChI Key |
PZQBRDVRQLVSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for the Bicyclic Framework
The pyrrolo[1,2-b]pyrazole skeleton is typically assembled via intramolecular cyclization. A seminal approach involves alkylation of pyrazole derivatives with halogenated alkanes to form fused rings. For example, pyrazole protected with a trimethylsilylethoxymethyl (SEM) group undergoes alkylation at the C-5 position using 1-bromo-3-chloropropane, followed by SEM deprotection and ring closure. This method achieves the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core in 29.4% yield over eight steps.
Alternative routes leverage Knorr-type reactions, where α,β-unsaturated ketones condense with hydrazines to form pyrazole rings, though these are less common for dihydro derivatives.
Sulfonation and Chlorination Methodologies
Direct Chlorosulfonation of the Pyrrolopyrazole Core
Direct electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) is a classical method for introducing sulfonyl chloride groups. The electron-rich C-3 position of the pyrrolopyrazole ring is susceptible to electrophilic attack due to conjugation with the adjacent nitrogen atoms. However, regioselectivity remains a challenge, as competing sulfonation at C-5 or C-7 may occur.
Reaction Conditions:
- Reagent: Chlorosulfonic acid (2–3 equiv)
- Solvent: Dichloromethane or chloroform at 0–5°C
- Time: 4–6 hours
- Workup: Quenching with ice-water, extraction, and purification via silica chromatography.
Limitations:
- Over-sulfonation may yield disulfonated byproducts.
- Acid-sensitive functional groups require protection.
Alternative Pathways: Functional Group Interconversion
Oxidation of Thiol Derivatives
Thiol groups at C-3 can be oxidized to sulfonyl chlorides. This route involves:
- Thiol Introduction: Mitsunobu reaction with thiols or nucleophilic substitution of bromides with thiourea.
- Oxidation: Sequential treatment with hydrogen peroxide (H₂O₂) and HCl/Cl₂ to achieve sulfonic acid and subsequent chlorination.
Example Protocol:
- Thiolation: 3-Bromo derivative + thiourea → 3-thiol intermediate (70–80% yield).
- Oxidation: H₂O₂ (30%) in acetic acid → sulfonic acid (90% yield).
- Chlorination: PCl₅ in POCl₃, 80°C, 2 hours → sulfonyl chloride (85% yield).
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
The fused pyrrolopyrazole system exhibits variable electron density across positions. Computational studies (not directly cited but inferred from synthetic trends) suggest C-3 is the most nucleophilic site due to resonance stabilization from the pyrazole nitrogen. Strategies to enhance selectivity include:
Stability of Sulfonyl Chlorides
Sulfonyl chlorides are moisture-sensitive. Best practices involve:
- Anhydrous Conditions: Strict use of dried solvents and inert atmospheres.
- Low-Temperature Workup: Isolation at ≤0°C to minimize hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorosulfonation | Electrophilic sulfonation | 40–50 | One-pot reaction | Poor regioselectivity |
| Bromination-Sulfonation | NBS bromination + Na₂SO₃/Cl₂ | 55–60 | High regiocontrol | Multi-step, radical initiator needed |
| Thiol Oxidation | Mitsunobu + H₂O₂/HCl | 65–70 | High yields, scalable | Requires thiol handling |
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and chemical properties of pyrrolo[1,2-b]pyrazole derivatives are heavily influenced by substituents at the 3-position. Below is a comparative analysis of key analogs:
Reactivity and Pharmaceutical Relevance
- Sulfonyl Chloride : The electrophilic sulfur center enables facile formation of sulfonamides, sulfonic esters, or thioethers, making it valuable for covalent drug design .
- Methanamine : The primary amine facilitates hydrogen bonding and salt formation, enhancing solubility and target binding in kinase inhibitors .
- Bromo and Carboxylic Acid : Bromine supports cross-coupling reactions (e.g., Suzuki), while the carboxylic acid group aids in solubility and metal coordination .
Research Findings and Trends
Recent studies highlight the scaffold's adaptability:
- Substituent diversity at the 3-position tailors interactions with specific biological targets (e.g., TGF-beta vs. PI3K-delta) .
- Low synthetic yields (~20–30%) remain a challenge across analogs, driven by multi-step purifications and unstable intermediates .
- The sulfonyl chloride derivative’s reactivity positions it as a key intermediate for late-stage diversification in drug discovery pipelines .
Q & A
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
